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Compound of Interest

Compound Name: 3,6-Dibromo-1H-indazole

Cat. No.: B1360816

A detailed examination of the structure-activity relationships (SAR) of 3,6-dibromo-1H-

indazole analogs reveals their potential as versatile scaffolds in drug discovery, particularly in
oncology. This guide provides a comparative analysis of their biological activity, supported by
experimental data and protocols, to aid researchers in the development of novel therapeutics.

The 1H-indazole core is a well-established pharmacophore known for its ability to mimic the
purine ring of ATP, enabling competitive inhibition at the active sites of various kinases.[1] The
strategic placement of bromine atoms at the 3 and 6 positions of the indazole ring offers
opportunities for diverse chemical modifications through cross-coupling reactions, allowing for
the exploration of structure-activity relationships and the optimization of potency and selectivity.

[1]

Antitumor Activity and Kinase Inhibition

Research has demonstrated that derivatives of the 6-bromo-1H-indazole scaffold exhibit
significant antitumor properties. These compounds have been investigated as inhibitors of
several key kinases implicated in cancer progression, including Polo-like kinase 4 (PLK4) and
Vascular Endothelial Growth Factor Receptors (VEGFRS).[2][3]

Structure-Activity Relationship (SAR) Insights

The biological activity of these analogs is highly dependent on the nature and position of the
substituents introduced onto the indazole core. For instance, in a series of 1H-indazole-3-
amine derivatives, compound 60 displayed a promising inhibitory effect against the K562
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chronic myeloid leukemia cell line with an IC50 value of 5.15 pM.[4][5][6][7] Notably, this
compound also showed significant selectivity for cancer cells over normal cells (HEK-293, IC50
= 33.2 uM).[4][5][6][7] The pro-apoptotic activity of compound 60 was linked to the inhibition of
the Bcl2 family and the p53/MDM2 pathway.[4][5]

In another study, the pyridyl analogue 2f of a series of indazole derivatives demonstrated
improved antiproliferative activity against 4T1, HepG2, and MCF-7 cancer cell lines, with IC50
values of 0.23 uM, 0.80 uM, and 0.34 uM, respectively.[8] This compound was found to induce
apoptosis in 4T1 cells by upregulating cleaved caspase-3 and Bax, while downregulating Bcl-2.
[8] The study highlighted that a suitable alkyl substituent at the N4 position of the piperazinyl
group was favorable for activity, whereas no substitution or a bulky substituent diminished the
antiproliferative effects.[8]

The following table summarizes the in vitro antiproliferative activity of selected 3,6-disubstituted
indazole analogs.

Compound R3 Substituent R6 Substituent Cell Line IC50 (pM)
60 Amine Varies K562 5.15[4][5161[7]
60 Amine Varies HEK-293 33.2[4][5][6][7]
) Pyridyl with
2f Varies . ) 4T1 0.23[8]
piperazinyl
) Pyridyl with
2f Varies _ ) HepG2 0.80[8]
piperazinyl
) Pyridyl with
2f Varies . ) MCF-7 0.34[8]
piperazinyl

Experimental Protocols
General Synthesis of 6-Bromo-3-iodo-1H-indazole

A common starting material for the synthesis of 3,6-disubstituted indazole analogs is 6-bromo-
3-iodo-1H-indazole. The general synthetic procedure is as follows:
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To a solution of 6-bromo-1H-indazole (1.0 equivalent) in dimethylformamide (DMF), potassium
hydroxide (KOH) (2.0 equivalents) is added.[8] A solution of iodine (12) (1.5 equivalents) in DMF
is then added dropwise to the mixture, which is stirred at room temperature for 3 hours.[8] The
reaction mixture is subsequently poured into an aqueous solution to precipitate the product,
which is then collected.[8]

Alternatively, a mixture of 6-bromo-1H-indazole (1.0 equivalent) and N-iodosuccinimide (NIS)
(1.5 equivalents) in DMF can be stirred at room temperature for 4 hours.[2] The reaction
mixture is then poured into water, and saturated aqueous ammonium chloride is added. The
resulting precipitate is filtered, washed with water, and dried under a vacuum to yield 6-bromo-
3-iodo-1H-indazole.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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